molecular formula C5H10ClNO B14901647 7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride

7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B14901647
M. Wt: 135.59 g/mol
InChI Key: PGFUQXSKQDSDDM-UHFFFAOYSA-N
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Description

7-Oxa-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: A similar compound with a nitrogen atom in the bicyclic structure.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

Uniqueness

7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

7-oxa-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-2-6-3-5-4(1)7-5;/h4-6H,1-3H2;1H

InChI Key

PGFUQXSKQDSDDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1O2.Cl

Origin of Product

United States

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